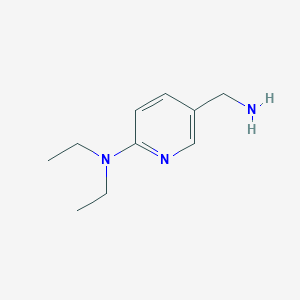

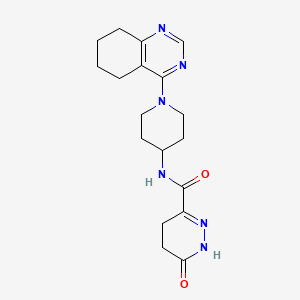

![molecular formula C13H13ClN2O B2835873 (4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one CAS No. 2227895-16-9](/img/structure/B2835873.png)

(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis over the last century, in keeping with their importance . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . Found in a hugely diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical and Chemical Properties Analysis

Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .科学的研究の応用

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of various pyrazoline and pyrazole derivatives, some bearing structural similarities to the specified compound, with significant antibacterial and antifungal activities. These compounds have been synthesized through various methods and tested against organisms like E. coli and S. aureus, showing potential as antimicrobial agents (Hassan, 2013).

Analgesic and Anti-Inflammatory Activities

Another area of application involves the synthesis of amide derivatives of related structural compounds, which have been evaluated for their analgesic and anti-inflammatory properties in vivo. Certain derivatives have shown to be equipotent to aspirin and indometacin, marking them as potential therapeutic agents (Şüküroğlu et al., 2005).

Domino Synthesis Approaches

A flexible domino approach to synthesize biologically relevant dihydropyrazino and dihydropyrrolo derivatives has been outlined, indicating the utility of such compounds in medicinal chemistry for creating regio- and chemoselective processes (Palomba et al., 2018).

Nonlinear Optical Properties

Compounds with similar structural frameworks have been synthesized and evaluated for their nonlinear optical properties, showcasing potential applications in photonic and electro-optical devices. The unique electronic structures of these compounds contribute to their high hyperpolarizabilities, making them candidates for optical applications (Moylan et al., 1996).

作用機序

Target of Action

It is known that indole derivatives, such as en300-262607, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some indole derivatives have been found to inhibit Sir 2 protein .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical reactions in cells . They are key components of many natural products and drugs, and they play a crucial role in cell biology .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For instance, they have been found to show anticancer activity .

Safety and Hazards

Indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with classifications including flammable liquids (Category 3), corrosive to metals (Category 1), acute toxicity, oral (Category 4), skin irritation (Category 2), serious eye damage (Category 1), specific target organ toxicity - single exposure (Category 3), respiratory system, central nervous system .

将来の方向性

The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .

特性

IUPAC Name |

(4S)-7-chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-7-6-15-13(17)11-5-9-3-4-10(14)8(2)12(9)16(7)11/h3-5,7H,6H2,1-2H3,(H,15,17)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTQDIAESXBUJC-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C2=CC3=C(N12)C(=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC(=O)C2=CC3=C(N12)C(=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

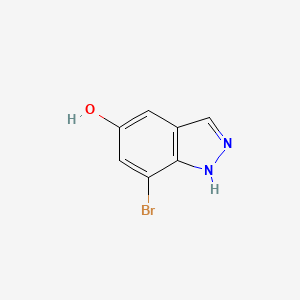

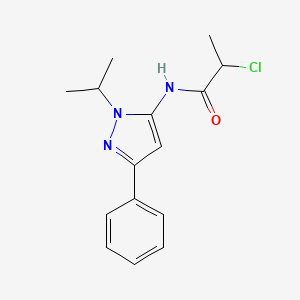

![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)

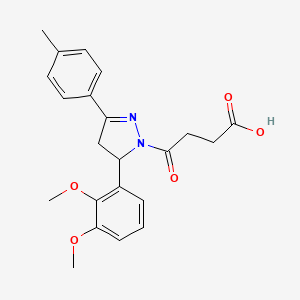

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)

![2-Amino-4,4a,5,6,7,8,8a,9-octahydro-naphtho[2,3-d]thiazole](/img/structure/B2835796.png)

![2-Chloro-1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B2835797.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)

![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)

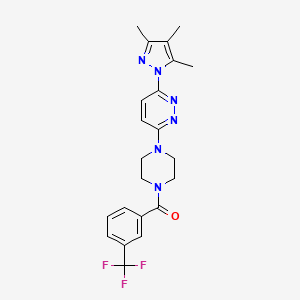

![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)